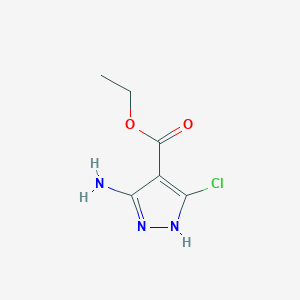

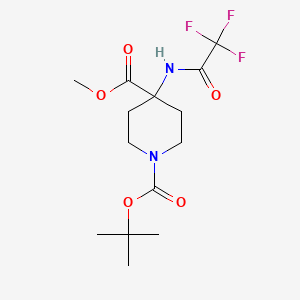

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Descripción general

Descripción

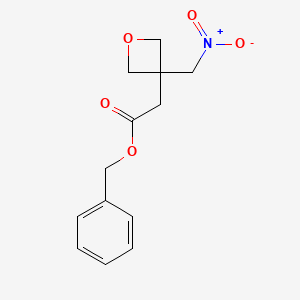

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclopropylamine and piperidine.

Reaction Steps: The synthesis involves a multi-step reaction process, including the formation of the oxadiazole ring through cyclization reactions.

Conditions: The reaction conditions may include the use of strong acids or bases, heating, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods:

Scale-Up: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistency and efficiency.

Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions can be used to introduce different substituents at various positions on the oxadiazole ring.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.

Reduction Products: Reduced derivatives such as amines and alcohols.

Substitution Products: Substituted oxadiazoles with different functional groups.

Chemistry:

Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Catalyst: It can be used as a catalyst or ligand in various chemical reactions.

Biology:

Biological Activity: The compound exhibits biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.

Drug Development: It is being explored for its potential use in developing new therapeutic agents.

Medicine:

Drug Delivery: It can be used in drug delivery systems to improve the efficacy and targeting of therapeutic agents.

Industry:

Material Science: The compound is used in the development of new materials with unique properties.

Aplicaciones Científicas De Investigación

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole core, a five-membered aromatic ring, plays a significant role in the development of various therapeutic agents. Its unique structural feature allows effective binding with different enzymes and receptors in biological systems, eliciting a wide range of bioactivities. The derivatives of 1,3,4-oxadiazole have shown promise in the treatment of numerous ailments, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This broad therapeutic potential underscores the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry and their contribution to drug development (Verma et al., 2019).

Synthetic Routes and Metal-Ion Sensing Applications

1,3,4-Oxadiazole scaffolds are pivotal in various fields, including pharmacology, polymers, material science, and organic electronics. The ease of synthesis and the possibility of linking π-conjugated groups make these molecules ideal starting points for the development of fluorescent frameworks, particularly in chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms) render them prominent choices for metal-ions sensors, showcasing their versatility beyond pharmaceutical applications (Sharma et al., 2022).

Antitubercular Activity

Specific derivatives of 1,3,4-oxadiazole have been evaluated for their antitubercular activity against various strains of mycobacteria. Compounds such as 2-isonicotinoylhydrazinecarboxamide and its derivatives demonstrated in vitro efficacy comparable to established antitubercular drugs, with significant activity even against isoniazid-resistant non-tuberculous mycobacteria. This highlights the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new leads for antitubercular compounds, addressing the pressing need for novel treatments in the face of emerging drug resistance (Asif, 2014).

Safety and Hazards

The compound has been classified as an Eye Irritant (Category 2) and Skin Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include avoiding contact with skin and eyes, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Oxadiazole derivatives have been reported to act as anti-angiogenic pharmacophores , suggesting that this compound may also target angiogenesis-related proteins or pathways.

Mode of Action

Oxadiazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The specific interaction of this compound with its target would depend on the nature of the target protein or pathway.

Biochemical Pathways

Given that oxadiazole derivatives can act as anti-angiogenic pharmacophores , it is possible that this compound may affect pathways related to angiogenesis, such as the VEGF signaling pathway.

Result of Action

Given its potential role as an anti-angiogenic pharmacophore , it may inhibit the formation of new blood vessels, thereby affecting the growth and proliferation of cells.

Comparación Con Compuestos Similares

5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: A structurally related compound with potential biological activity.

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another oxadiazole derivative with different functional groups.

Uniqueness: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which can influence its reactivity and biological activity compared to other oxadiazole derivatives.

Propiedades

IUPAC Name |

2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7;/h7-8,11H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJVJEIWMKVJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(O2)C3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402232-87-4 | |

| Record name | Piperidine, 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)

![Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B3027764.png)